molecular formula C12H13BrN2O6 B2814080 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid CAS No. 2138116-42-2

3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid

Cat. No.: B2814080
CAS No.: 2138116-42-2
M. Wt: 361.148
InChI Key: FPQPTEUGLVPZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is a sophisticated chemical intermediate primarily employed in the synthesis of biologically active heterocycles, particularly those targeting protein kinases. Its research value lies in its multifunctional structure, where the bromo and nitro substituents on the benzoic acid core serve as excellent handles for sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This allows medicinal chemists to systematically construct complex molecular architectures around this central scaffold. A prominent application, as documented in patent literature, is its use in the preparation of pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine derivatives [1] . These fused bicyclic systems are recognized as privileged structures in drug discovery for their ability to act as potent and selective kinase inhibitors. Compounds derived from this intermediate have shown investigational promise as inhibitors of Bruton's Tyrosine Kinase (BTK) [1] , a critical enzyme in B-cell receptor signaling, making it a key target for research into autoimmune diseases and hematological cancers. Furthermore, the structural features of this benzoic acid derivative make it a valuable precursor for the development of Proteolysis Targeting Chimeras (PROTACs), where it can be utilized as a linker element to connect an E3 ligase ligand to a target protein-binding moiety, enabling the targeted degradation of disease-relevant proteins [2] .

Properties

IUPAC Name

3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O6/c1-12(2,3)21-11(18)14-9-7(13)4-6(10(16)17)5-8(9)15(19)20/h4-5H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQPTEUGLVPZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138116-42-2
Record name 3-bromo-4-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid typically involves multiple steps, starting with the nitration of 3-bromobenzoic acid to introduce the nitro group at the 5-position

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale nitration reactors and controlled addition of reagents to ensure consistent quality. The use of automated systems for precise temperature and reagent control is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized under specific conditions.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The reduction of the nitro group can yield 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-aminobenzoic acid.

  • Substitution: The bromine atom can be replaced with iodine, yielding 3-Iodo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand the interaction of nitro compounds with biological molecules.

  • Medicine: Potential use in drug design and development, especially in the creation of new therapeutic agents targeting specific diseases.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences between the target compound and similar bromo-nitrobenzoic acid derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid Br (3), Boc-NH (4), NO₂ (5) ~354.2 (estimated) Boc group enhances stability; nitro enhances reactivity.
3-Bromo-4-hydroxy-5-nitrobenzoic acid Br (3), OH (4), NO₂ (5) 277.0 Free hydroxyl increases acidity; potential for hydrogen bonding.
5-Bromo-2-methyl-3-nitrobenzoic acid Br (5), CH₃ (2), NO₂ (3) 260.0 Methyl group may improve lipophilicity.
3-Bromo-5-nitrobenzoic acid Br (3), NO₂ (5) 246.0 Simpler structure; lacks steric bulk.
5-Bromo-2-hydroxy-3-nitrobenzoic acid Br (5), OH (2), NO₂ (3) 262.0 Hydroxyl at position 2 alters electronic properties.

Key Observations :

  • The Boc group in the target compound increases molecular weight significantly (~354.2 vs. 246.0–277.0 for simpler analogs) and introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to hydroxyl-substituted analogs .
  • The nitro group at position 5 (common in all analogs) is strongly electron-withdrawing, directing electrophilic substitution to specific positions and enhancing stability under acidic conditions.

Physicochemical Properties

Property Target Compound 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 3-Bromo-4-hydroxy-5-nitrobenzoic acid
Physical State Likely crystalline solid Powder Crystalline solid
Solubility Low in water (Boc group) Not reported Moderate in polar solvents
Stability Stable under basic conditions No decomposition data Susceptible to nitro-group reduction
Hazardous Decomposition NOₓ, CO, CO₂ NOₓ, CO, CO₂ Likely similar

Notes:

  • The Boc group likely reduces aqueous solubility compared to hydroxyl analogs but improves stability during storage and handling .
  • Decomposition products (e.g., nitrogen oxides) are common in nitro-containing compounds and necessitate proper ventilation during handling .

Q & A

Optimizing recrystallization solvents for high-melting-point derivatives

  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify ethyl acetate/hexane (1:3) for rod-like crystals with <1% impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.